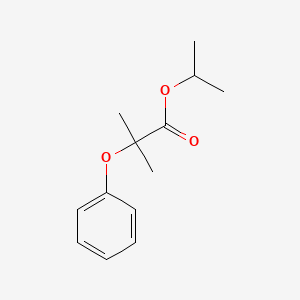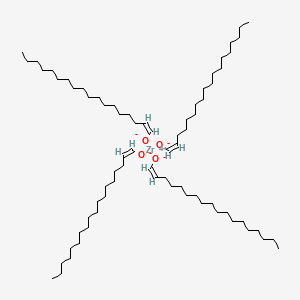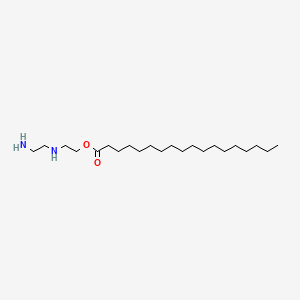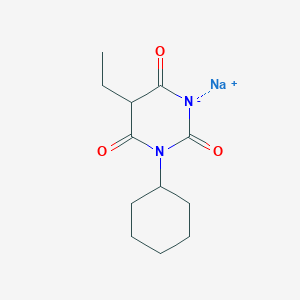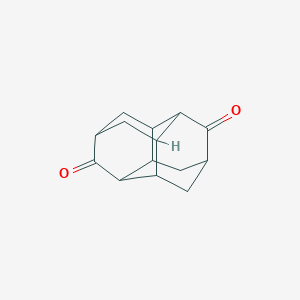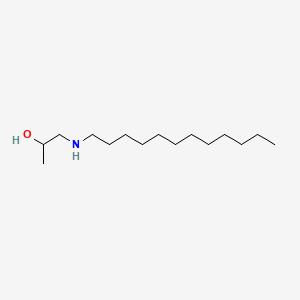
1-(Dodecylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecylamino)propan-2-ol is an organic compound with the molecular formula C15H33NO. It is a type of amino alcohol, which means it contains both an amine group and a hydroxyl group. This compound is known for its surfactant properties, making it useful in various industrial applications, including as a flotation agent in mineral processing .
Méthodes De Préparation
1-(Dodecylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of dodecylamine with propylene oxide. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The process involves the nucleophilic attack of the amine group on the epoxide ring, resulting in the formation of the amino alcohol .
Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
1-(Dodecylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the conditions used.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a ketone, while reduction with lithium aluminum hydride would produce an amine .
Applications De Recherche Scientifique
1-(Dodecylamino)propan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Dodecylamino)propan-2-ol primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing it to interact with various surfaces and interfaces. This property is particularly useful in the flotation separation of minerals, where it helps to selectively adsorb onto the surface of specific minerals, facilitating their separation from other components .
Comparaison Avec Des Composés Similaires
1-(Dodecylamino)propan-2-ol can be compared with other similar compounds, such as:
1-chloro-3-(dodecylamino)propan-2-ol: This compound has a similar structure but contains a chlorine atom, which can affect its reactivity and properties.
Dodecylamine: This compound lacks the hydroxyl group present in this compound, making it less effective as a surfactant.
The uniqueness of this compound lies in its combination of an amine and a hydroxyl group, which provides it with both surfactant properties and the ability to undergo various chemical reactions .
Propriétés
Numéro CAS |
41063-39-2 |
|---|---|
Formule moléculaire |
C15H33NO |
Poids moléculaire |
243.43 g/mol |
Nom IUPAC |
1-(dodecylamino)propan-2-ol |
InChI |
InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15(2)17/h15-17H,3-14H2,1-2H3 |
Clé InChI |
QZOMSYGNYBDMCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


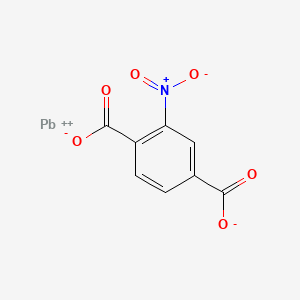
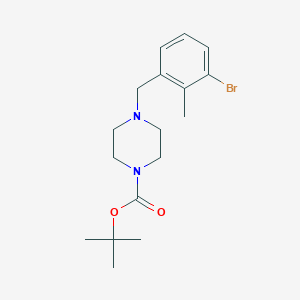
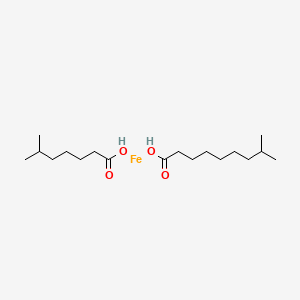
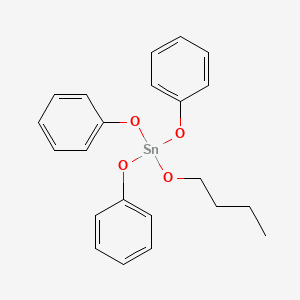

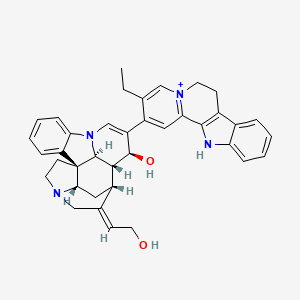
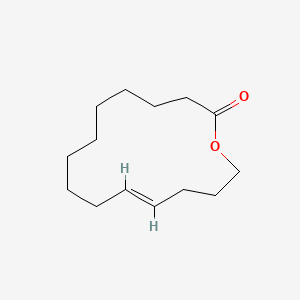
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
